molecular formula C11H15BrClNO B13247460 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13247460
M. Wt: 292.60 g/mol
InChI Key: KOHGNCRSTRAIBM-UHFFFAOYSA-N
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Description

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (3-position) and chlorine (4-position), linked via a methylamino group to a butan-2-ol chain. Its molecular formula is C₁₁H₁₄BrClNO, with a molecular weight of 292.5 g/mol.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

4-[(3-bromo-4-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

KOHGNCRSTRAIBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol typically involves a multi-step process One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents This is followed by the alkylation of the phenyl ring with a butanol derivative

Industrial Production Methods

In an industrial setting, the production of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to specific targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Phenyl Ring) Functional Groups Key Properties/Applications (From Evidence)
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol C₁₁H₁₄BrClNO 292.5 3-Br, 4-Cl Amino alcohol N/A (Not explicitly stated)
4-Bromo-3-chlorophenol C₆H₄BrClO 207.45 4-Br, 3-Cl Phenol >95% purity (HPLC); reagent use
2-Bromo-4-chlorophenylacetic acid C₈H₆BrClO₂ 249.48 2-Br, 4-Cl Carboxylic acid N/A (Catalog listing)
Bromochlorophenol blue (water-soluble) C₁₉H₉Br₂Cl₂O₅SNa 603.04 Multiple substituents Sulfonated dye pH indicator; biological staining

Key Observations:

Substituent Positions: The target compound’s 3-Br and 4-Cl arrangement differs from 4-Bromo-3-chlorophenol (4-Br, 3-Cl). This inversion alters electronic effects (e.g., directing electrophilic substitution) and steric interactions compared to phenol derivatives .

Functional Groups: The amino alcohol group in the target compound contrasts with the phenol (–OH) in 4-Bromo-3-chlorophenol and the carboxylic acid (–COOH) in 2-Bromo-4-chlorophenylacetic acid. These groups influence solubility: amino alcohols are amphiphilic, phenols are weakly acidic, and carboxylic acids are highly polar. Bromochlorophenol blue contains sulfonate groups, conferring water solubility and utility as a pH-sensitive dye .

Molecular Weight and Complexity: The target compound (292.5 g/mol) is larger than simpler halogenated phenols (e.g., 207.45 g/mol for 4-Bromo-3-chlorophenol) but smaller than polymeric dyes like Bromochlorophenol blue (603.04 g/mol).

Synthetic Relevance: While direct synthesis data for the target compound are absent, methods for analogous brominated compounds (e.g., Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate) involve coupling brominated intermediates with amines or alcohols in polar solvents like DMF or THF .

Research Implications and Limitations

  • Structural Insights: Halogen positioning and functional groups critically modulate reactivity. For example, the target compound’s amino alcohol group may enable hydrogen bonding, unlike the phenolic or carboxylic acid analogs.
  • Data Gaps : The evidence lacks explicit data on the target compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity. Further studies using crystallographic tools like SHELX or ORTEP could elucidate its 3D structure.

Biological Activity

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is a halogenated phenylbutanol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a bromo and a chloro substituent on the phenyl ring, linked to a butanol chain through an amino group. The unique combination of functional groups in this compound may impart specific biological effects, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is C12_{12}H16_{16}BrClN, with a molecular weight of approximately 287.62 g/mol. The presence of halogens (bromine and chlorine) is expected to influence the compound's reactivity and biological interactions significantly.

PropertyValue
Molecular FormulaC12_{12}H16_{16}BrClN
Molecular Weight287.62 g/mol
Functional GroupsAmino, Alcohol, Halogen
Expected Biological ActivitiesAntimicrobial, Antioxidant

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. The halogen substituents may enhance binding affinity to microbial targets, potentially leading to increased efficacy against bacterial strains. In vitro studies have shown that derivatives of phenylbutanol can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol may possess comparable activity.

Antioxidant Properties

The antioxidant potential of halogenated compounds has been documented in various studies. The presence of both bromine and chlorine in the structure could contribute to the radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Enzyme Inhibition

Molecular docking studies have suggested that 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol may interact with specific enzymes, modulating their activity. The structural features of the compound allow it to fit into enzyme active sites, potentially inhibiting their function. This aspect could be explored further for therapeutic applications in conditions where enzyme inhibition is beneficial.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods. Compounds similar to 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol exhibited substantial scavenging activity, suggesting that this compound could also serve as an effective antioxidant agent.

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